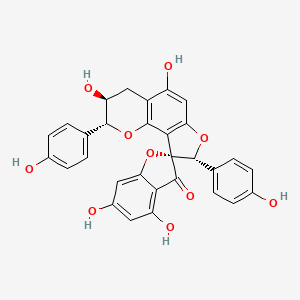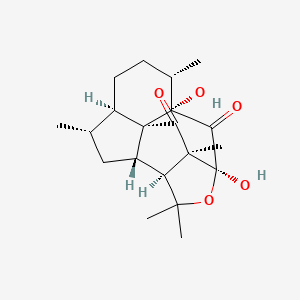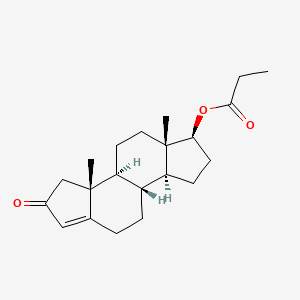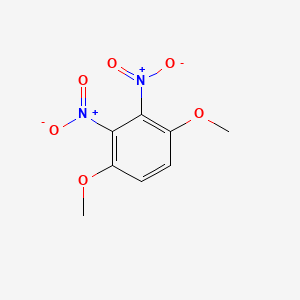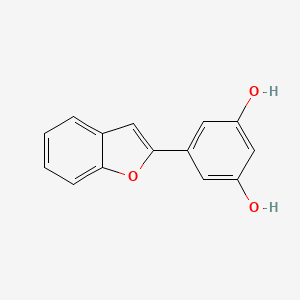
1,3-Benzenediol, 5-(2-benzofuranyl)-
Descripción general
Descripción
1,3-Benzenediol, 5-(2-benzofuranyl)-, also known as 5-APDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been used in research for its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Applications
Electrochemical oxidation of benzenediols has been explored for the synthesis of highly conjugated benzofuran derivatives. These derivatives are produced through Michael addition reactions, offering a method to generate new compounds without the use of toxic reagents. This process is noteworthy for its ambient condition application and potential in creating novel materials with specific chemical properties (Rafiee & Nematollahi, 2007).
Antimicrobial Activity
New benzofuranyl-1,3-benzoxazines and 1,3-benzoxazin-2-ones have been synthesized, showing that the benzofuran moiety, when coupled through different bridges, exhibits antimicrobial activity. This discovery points towards the potential use of these compounds in developing new antimicrobial agents (Ujjinamatada, Appala, & Agasimundin, 2006).
Analytical Chemistry Applications
The separation and migration behavior of benzenediols and their isomers have been investigated through capillary zone electrophoresis, highlighting their utility in analytical chemistry for the separation of dye intermediates and other related compounds (Lin & Chen, 2000).
Neuroprotective Properties
A series of (E) stilbenoid derivatives, resembling the structure of trans-resveratrol and containing hydroxy groups similar to 1,3-benzenediol, demonstrated significant neuroprotective activity. These findings suggest the potential therapeutic application of these compounds in treating neurodegenerative diseases without affecting endocrine cancer risk or drug detoxification mechanisms (Villalonga-Barber et al., 2011).
Propiedades
IUPAC Name |
5-(1-benzofuran-2-yl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTDCNYCFAJAMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348893 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 5-(2-benzofuranyl)- | |
CAS RN |
439900-83-1 | |
| Record name | 1,3-benzenediol, 5-(2-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



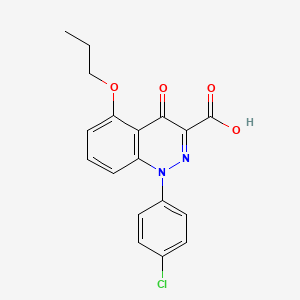
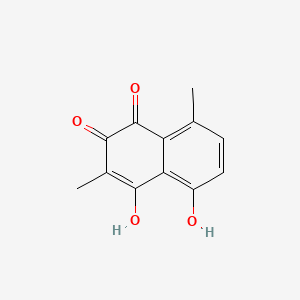
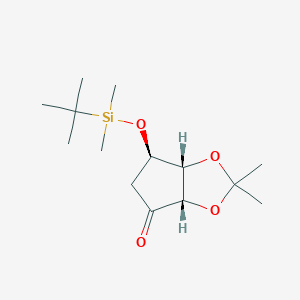
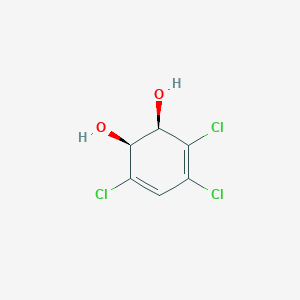
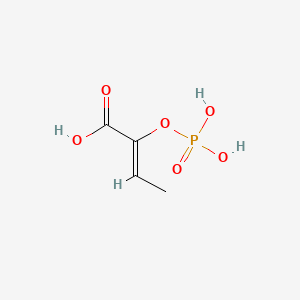
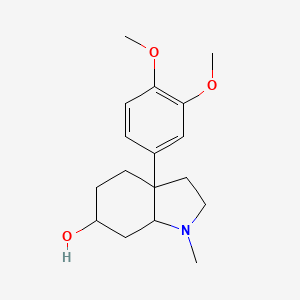
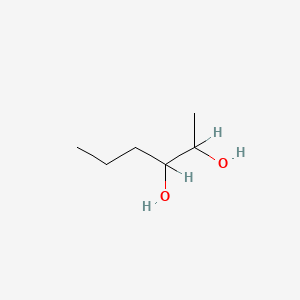
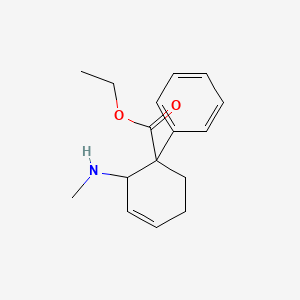
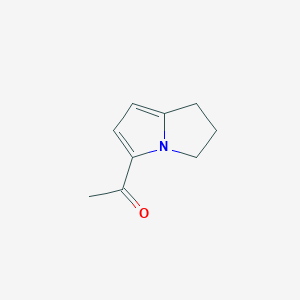
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
